![molecular formula C8H12N2 B140519 6-Ethyl-3-methylpyridin-2-amine CAS No. 139908-33-1](/img/structure/B140519.png)
6-Ethyl-3-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-3-methylpyridin-2-amine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of pyridine, a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. The compound has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of 6-Ethyl-3-methylpyridin-2-amine is not fully understood. However, it is believed to exert its effects by modulating the activity of various neurotransmitters and receptors in the brain. The compound has been found to interact with the GABAergic system, serotonin receptors, and ion channels, leading to its pharmacological effects.
Biochemical and Physiological Effects:
The compound has been found to exhibit potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and mediators. It has also been found to modulate the activity of various ion channels, leading to its anticonvulsant effects. Additionally, the compound has been found to exhibit neuroprotective effects by preventing oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Ethyl-3-methylpyridin-2-amine in lab experiments is its potent pharmacological effects. The compound has been found to exhibit a wide range of activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using the compound is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for the study of 6-Ethyl-3-methylpyridin-2-amine. One of the areas of interest is its potential use as a therapeutic agent for the treatment of various neurological disorders. The compound has been found to exhibit promising activity in preclinical studies, and further research is needed to determine its clinical efficacy. Additionally, the compound could be further modified to enhance its pharmacological properties or to improve its bioavailability and pharmacokinetic profile.
In conclusion, 6-Ethyl-3-methylpyridin-2-amine is a unique chemical compound that has gained significant attention in the field of scientific research. Its potent pharmacological effects and potential therapeutic applications make it a promising tool for studying various biological processes and developing new drugs. Further research is needed to fully understand its mechanism of action and to determine its clinical efficacy.
Synthesemethoden
The synthesis of 6-Ethyl-3-methylpyridin-2-amine involves the reaction of 2-aminopyridine with ethylmagnesium bromide and methyl iodide. The reaction is carried out in anhydrous conditions and yields the desired product in good yields. The purity of the compound can be further enhanced by recrystallization or chromatography techniques.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. The compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Eigenschaften
CAS-Nummer |
139908-33-1 |
---|---|
Produktname |
6-Ethyl-3-methylpyridin-2-amine |
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
6-ethyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-4-6(2)8(9)10-7/h4-5H,3H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
VNRPGDJHFOLEDN-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(C=C1)C)N |
Kanonische SMILES |
CCC1=NC(=C(C=C1)C)N |
Synonyme |
2-Pyridinamine,6-ethyl-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.